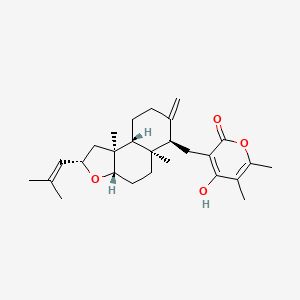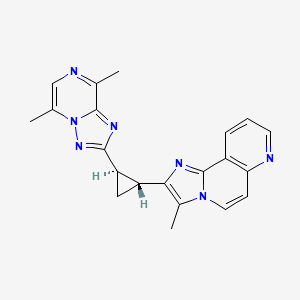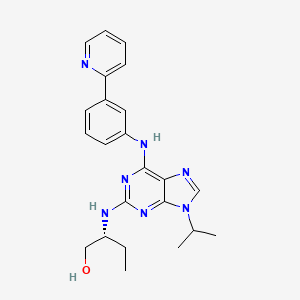
VBIT-12
Descripción general
Descripción
VBIT-12 es un compuesto químico conocido por su papel como un potente inhibidor del canal aniónico selectivo dependiente de voltaje 1 (VDAC1). VDAC1 es una proteína localizada en la membrana mitocondrial externa y participa en la regulación del intercambio metabólico y energético entre las mitocondrias y el resto de la célula. This compound ha sido estudiado por sus potenciales aplicaciones terapéuticas, particularmente en enfermedades neurodegenerativas y condiciones que involucran disfunción mitocondrial .
Aplicaciones Científicas De Investigación
VBIT-12 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Enfermedades Neurodegenerativas: this compound ha sido estudiado por su potencial para proteger contra la muerte de células neuronales en condiciones como la enfermedad de Alzheimer y la esclerosis lateral amiotrófica (ELA). .
Investigación del Cáncer: This compound ha mostrado promesa en la investigación del cáncer al inhibir la acción proapoptótica de VDAC1, evitando así la muerte de las células cancerosas y potencialmente mejorando la efectividad de las terapias contra el cáncer.
Estudios Mitocondriales: This compound se utiliza para estudiar el papel de VDAC1 en la función mitocondrial y su impacto en el metabolismo celular y la producción de energía.
Mecanismo De Acción
VBIT-12 ejerce sus efectos al inhibir específicamente VDAC1. VDAC1 es un canal que controla el flujo de iones y metabolitos a través de la membrana mitocondrial externa. Al inhibir VDAC1, this compound evita la oligomerización de VDAC1, que es un paso clave en la iniciación de la apoptosis. Esta inhibición ayuda a proteger las células de la muerte celular programada y procesos asociados como la producción de especies reactivas de oxígeno (ROS) y el aumento de los niveles de calcio citosólico .
Análisis Bioquímico
Biochemical Properties
N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine plays a crucial role in biochemical reactions by inhibiting the conductance of voltage-dependent anion channel 1 (VDAC1) in synthetic lipid membranes . VDAC1 is a protein that forms channels in the outer mitochondrial membrane, facilitating the exchange of ions and metabolites between the mitochondria and the cytoplasm. By inhibiting VDAC1, N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine affects the mitochondrial function and cellular metabolism. The compound interacts with VDAC1 by binding to its specific sites, thereby blocking the channel’s conductance and altering the flow of ions and metabolites.
Molecular Mechanism
The molecular mechanism of N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine involves its binding interactions with VDAC1. The compound binds to specific sites on VDAC1, inhibiting its conductance and altering the flow of ions and metabolites across the mitochondrial membrane . This inhibition can lead to changes in mitochondrial membrane potential, affecting the production of ATP and the overall energy balance within the cell. Additionally, the compound’s impact on ion exchange can influence calcium signaling pathways, which are critical for various cellular functions such as muscle contraction, neurotransmitter release, and cell proliferation.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de VBIT-12 involucra múltiples pasos, comenzando con la preparación de compuestos intermedios. Los pasos clave incluyen:
Formación del Anillo Piperidina: La síntesis comienza con la formación de una estructura de anillo piperidina, que es un andamiaje común en muchas moléculas bioactivas.
Introducción de Grupos Funcionales: Se introducen varios grupos funcionales al anillo piperidina para mejorar su actividad biológica. Esto incluye la adición de un grupo naftilmetil y un grupo fenilamino.
Reacción de Acoplamiento Final: El paso final involucra el acoplamiento del anillo piperidina modificado con glicina para formar la molécula completa de this compound
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de reactores de alto rendimiento y sistemas automatizados para garantizar la consistencia y la eficiencia. Las condiciones de reacción se controlan cuidadosamente para maximizar el rendimiento y la pureza, y el producto final se somete a un riguroso control de calidad para cumplir con los estándares de la industria .
Análisis De Reacciones Químicas
Tipos de Reacciones
VBIT-12 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede ser oxidado bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound, lo que podría alterar su actividad biológica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos en las reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados. Las reacciones de sustitución pueden resultar en una amplia gama de análogos con diferentes grupos funcionales .
Comparación Con Compuestos Similares
Compuestos Similares
VBIT-4: Otro potente inhibidor de VDAC1, similar a VBIT-12, pero con diferentes propiedades farmacocinéticas.
Erastin: Un compuesto que se dirige a VDAC1 pero induce ferroptosis, una forma de muerte celular distinta de la apoptosis.
DIDS (ácido 4,4’-diisotiocianatoestibeno-2,2’-disulfónico): Un inhibidor general de los canales de aniones, incluido VDAC1, pero menos específico que this compound
Singularidad de this compound
This compound es único en su alta especificidad para VDAC1 y su capacidad para prevenir la oligomerización de VDAC1 sin afectar otros procesos celulares. Esta especificidad lo convierte en una herramienta valiosa para estudiar la función mitocondrial y desarrollar terapias dirigidas para enfermedades que involucran disfunción mitocondrial .
Propiedades
IUPAC Name |
2-[[4-anilino-1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c29-23(30)17-26-24(31)25(27-21-10-2-1-3-11-21)13-15-28(16-14-25)18-20-9-6-8-19-7-4-5-12-22(19)20/h1-12,27H,13-18H2,(H,26,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDHWOWCHGYSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)NCC(=O)O)NC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does VBIT-12 interact with its target and what are the downstream effects?
A1: this compound directly targets the Voltage-Dependent Anion Channel 1 (VDAC1) located on the outer mitochondrial membrane. [, ] Specifically, it inhibits VDAC1 oligomerization, a process linked to the formation of the mitochondrial permeability transition pore (mPTP). [] By preventing mPTP opening, this compound helps maintain mitochondrial integrity, reducing reactive oxygen species (ROS) production and stabilizing mitochondrial membrane potential. [] This, in turn, can protect cells from apoptosis and alleviate damage associated with mitochondrial dysfunction.
Q2: What is the in vitro and in vivo efficacy of this compound in models of disease?
A2: In vitro, this compound demonstrated the ability to rescue neuronal cell death induced by mutant SOD1, a protein implicated in Amyotrophic Lateral Sclerosis (ALS). [] In vivo, while this compound administration did not improve survival in a mouse model of ALS (SOD1G93A mice), it significantly enhanced muscle endurance. [] Additionally, in a mouse model of alcoholic liver disease, this compound administration, as well as genetic knockdown of Pgam5 (a protein promoting VDAC1 oligomerization), mitigated liver damage, inflammation, and oxidative stress. []
Q3: What are the potential applications of this compound based on current research?
A3: Based on its mechanism of action and observed effects, this compound holds promise as a potential therapeutic agent for diseases characterized by mitochondrial dysfunction. [, ] This includes neurodegenerative diseases like ALS, as well as conditions like alcoholic liver disease where mitochondrial damage plays a critical role. [, ] Further research is necessary to fully elucidate its therapeutic potential and determine its efficacy and safety profile in humans.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride](/img/structure/B1193648.png)

![[9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium](/img/structure/B1193655.png)
![N-[(E,2R)-1-hydroxy-4-tridecylsulfanylbut-3-en-2-yl]octanamide](/img/structure/B1193656.png)

![4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193661.png)
